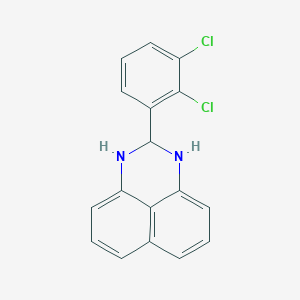

![molecular formula C23H18N2O3 B379770 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326889-61-6](/img/structure/B379770.png)

2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 3,4-dihydroisoquinolin-1(2H)-one . This is a bioactive natural scaffold that has been used for plant disease management . It’s also found in many natural products and pharmacologically active compounds .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives often involves the Castagnoli–Cushman reaction . Other methods include the intramolecular cyclization of carbamate/urea/thiourea/isocyanate/azidoamide, carbonylation/carbomylation/carbonyl insertion, and metal-catalyzed protocols by C−H activation .Molecular Structure Analysis

The molecular structure of 3,4-dihydroisoquinolin-1(2H)-one derivatives has been characterized by IR, 1H NMR, 13C NMR, and HRMS . The crystal structures of some compounds have been characterized by single crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving 3,4-dihydroisoquinolin-1(2H)-one derivatives are diverse. They include asymmetric [4+2]-cyclization processes , dehydrogenative C-N bond formation , and various other reactions .Applications De Recherche Scientifique

Diversity-Oriented Synthesis

This compound can be used in diversity-oriented synthesis (DOS) strategies to create a variety of structurally complex and diverse molecular architectures from simple starting materials. The DOS approach is particularly valuable in drug discovery and development, as it allows for the rapid generation of compound libraries with potential biological activity .

Heterocyclic Chemistry

The quinoline and isoquinoline moieties present in the compound are fundamental structures in heterocyclic chemistry. These structures are found in many natural products and pharmaceuticals. The compound could serve as a key intermediate in the synthesis of various heterocyclic compounds, which are often used in medicinal chemistry for their biological activities .

Biocatalysis

In the field of biocatalysis, this compound could be used as a substrate for enzymatic reactions to produce chiral intermediates. These chiral intermediates are crucial for the synthesis of enantioselective pharmaceuticals, which can have improved efficacy and reduced side effects compared to their racemic mixtures .

High-Boiling Solvent Applications

Due to the structural similarity with quinoline, which is a high-boiling solvent, this compound might also find use as a solvent in chemical reactions that require high temperatures. Its stability and boiling point could make it suitable for various industrial applications where such solvents are needed .

Chemosensor Development

The compound’s unique structure could be exploited in the development of chemosensors. Chemosensors are molecules that change their physical properties in response to the presence of specific ions or molecules, and they are used in environmental monitoring, diagnostics, and industrial process control .

Antileishmanial Research

There is potential for this compound to be used in the synthesis of derivatives with antileishmanial properties. Leishmaniasis is a disease caused by protozoan parasites, and finding new treatments is an ongoing area of research. The compound could be modified to enhance its activity against the Leishmania species .

Orientations Futures

The future directions for research on 3,4-dihydroisoquinolin-1(2H)-one derivatives could involve further exploration of their bioactive properties, development of more potent derivatives, and investigation of their mechanisms of action . The development of new synthetic methodologies could also be a promising area of research .

Propriétés

IUPAC Name |

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3/c26-20(24-13-5-9-15-6-1-2-12-19(15)24)14-25-22(27)17-10-3-7-16-8-4-11-18(21(16)17)23(25)28/h1-4,6-8,10-12H,5,9,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBQHFLZWZCLBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379688.png)

![Methyl 2-{[(2-tert-butylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379689.png)

![6-[(4-fluorobenzyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B379691.png)

![11-(3,4-dimethylanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B379693.png)

![1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B379694.png)

![2-(3,4-Dimethoxy-phenyl)-4-thiophen-2-yl-2,3-dihydro-benzo[b][1,4]thiazepine](/img/structure/B379695.png)

![2-(3-Benzoimidazol-1-yl-3-oxo-propyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B379698.png)

![2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B379700.png)

![2-(cinnamylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B379701.png)

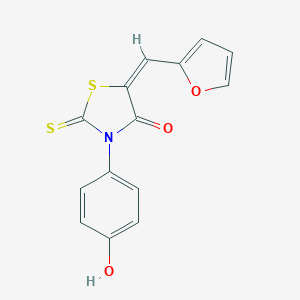

![5-benzyl-2-(4-chlorophenyl)-3-(2-furyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B379709.png)